molecular formula C11H12N4O B14590391 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 61452-82-2

2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one

Cat. No.: B14590391
CAS No.: 61452-82-2
M. Wt: 216.24 g/mol
InChI Key: OBOIPQPGJPZQFG-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with pyrrolidine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling cascade and inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one stands out due to its unique pyrrolidine substitution, which enhances its binding affinity and selectivity towards specific molecular targets. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects .

Properties

CAS No.

61452-82-2

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-pyrrolidin-1-yl-8H-pyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C11H12N4O/c16-9-3-4-12-10-8(9)7-13-11(14-10)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,12,13,14,16)

InChI Key

OBOIPQPGJPZQFG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=O)C=CNC3=N2

Origin of Product

United States

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